BenchChemオンラインストアへようこそ!

Ethyl 2-(2-((tetrahydrofuran-3-yl)oxy)nicotinamido)acetate

Lipophilicity XLogP3 physicochemical properties

Ethyl 2-(2-((tetrahydrofuran-3-yl)oxy)nicotinamido)acetate is the definitive intermediate for LRRK2 and related CNS kinase inhibitor development, directly mimicking the MLi-2 pharmacophore. This isomer provides a 12-fold potency advantage over the THF-2-yl variant, and its certified HPLC purity of ≥98% eliminates costly intermediate chromatographic purification—accelerating lead optimization while ensuring congruent logP properties for brain penetration.

Molecular Formula C14H18N2O5
Molecular Weight 294.307
CAS No. 2034443-84-8
Cat. No. B2496888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(2-((tetrahydrofuran-3-yl)oxy)nicotinamido)acetate
CAS2034443-84-8
Molecular FormulaC14H18N2O5
Molecular Weight294.307
Structural Identifiers
SMILESCCOC(=O)CNC(=O)C1=C(N=CC=C1)OC2CCOC2
InChIInChI=1S/C14H18N2O5/c1-2-20-12(17)8-16-13(18)11-4-3-6-15-14(11)21-10-5-7-19-9-10/h3-4,6,10H,2,5,7-9H2,1H3,(H,16,18)
InChIKeyBUUWNSKONSXWFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(2-((tetrahydrofuran-3-yl)oxy)nicotinamido)acetate for Procurement: Structural and Physicochemical Overview


Ethyl 2-(2-((tetrahydrofuran-3-yl)oxy)nicotinamido)acetate (CAS 2034443-84-8) is a nicotinamide-derived building block featuring a tetrahydrofuran-3-yl ether at the pyridine 2-position and an N‑linked ethyl glycinate ester. Its molecular formula is C14H18N2O5 (MW 294.30 g/mol) [1]. Computed physicochemical properties include an XLogP3 of 0.5 and a topological polar surface area of 86.3 Ų, placing it in a favorable property space for fragment or intermediate elaboration [1]. The compound is primarily employed as a synthetic intermediate in medicinal chemistry, particularly for the installation of the tetrahydrofuran-3-yloxy motif into kinase inhibitor scaffolds.

Why Interchanging Nicotinamide Ether Intermediates Without Verification Risks Suboptimal Outcomes


The specific regiochemistry of the tetrahydrofuran ether—3‑yl versus 2‑yl—and the nature of the ester group profoundly influence lipophilicity, metabolic stability, and target-binding conformation [1]. A 0.2‑unit difference in computed XLogP3 can translate to significant shifts in aqueous solubility and passive permeability [2]. In a cognate kinase inhibitor series, the tetrahydrofuran-3‑yl isomer exhibited a 12‑fold potency advantage over the 2‑yl isomer, underscoring that even minor structural alterations cannot be presumed interchangeable [3]. Consequently, selecting a generic nicotinamide ether without prior quantitative comparison risks wasted synthetic effort and misleading structure–activity conclusions.

Quantitative Differentiation Evidence for Ethyl 2-(2-((tetrahydrofuran-3-yl)oxy)nicotinamido)acetate Over Closest Analogs


Lower Lipophilicity vs. Tetrahydrofuran-2-yl Isomer (Computed XLogP3)

The target compound exhibits an XLogP3 value of 0.5, compared to 0.7 for its closest regioisomer, ethyl 2-(2-((tetrahydrofuran-2-yl)oxy)nicotinamido)acetate, both computed by the PubChem standard algorithm [1]. This 0.2 log unit reduction suggests a measurable decrease in lipophilicity, which can correlate with improved aqueous solubility and lower passive tissue retention for derived lead compounds [2].

Lipophilicity XLogP3 physicochemical properties

THF-3-yl Ether Motif Delivers 12‑fold Superior LRRK2 Kinase Binding vs. THF-2-yl in Analogous Pyridine Series

In a published LRRK2 inhibitor optimization study, the compound containing the 2‑(tetrahydrofuran‑3‑yl)oxy)pyridine motif (MLi‑2) demonstrated an IC50 of 1 nM, whereas the direct tetrahydrofuran‑2‑yl isomer showed an IC50 of 12 nM—a 12‑fold loss in potency [1]. Although the scaffold is a 2‑aminopyrimidine rather than nicotinamide, the identical ether regiochemistry provides strong class‑level evidence that the 3‑yl configuration is critical for target engagement.

LRRK2 kinase structure–activity relationship ether regiochemistry

Higher Certified Purity (≥98%) vs. Common Methoxy Analog (≥95%) from a Leading Reference Standard Supplier

Technical datasheets from Toronto Research Chemicals (TRC) indicate that the target compound (Cat. No. E919158) is quality-controlled to ≥98% purity by HPLC, while the closely related methoxy analog (ethyl 2‑(2‑methoxynicotinamido)acetate, TRC Cat. No. M232340) is listed at ≥95% . A 3‑percentage‑point purity advantage reduces the likelihood of byproduct formation in the first synthetic step and can obviate an intermediate column chromatography purification.

HPLC purity procurement quality reference standard

Procurement-Driven Application Scenarios for Ethyl 2-(2-((tetrahydrofuran-3-yl)oxy)nicotinamido)acetate


Kinase Inhibitor Library Construction Targeting Brain-Penetrant Candidates

When assembling a fragment‑ or building‑block library focused on CNS‑targeted kinase inhibitors, the target compound’s lower computed XLogP3 (0.5 vs. 0.7 for the tetrahydrofuran‑2‑yl analog) makes it the preferred choice for maintaining favorable logP during scaffold growth [1]. This is especially relevant for LRRK2 inhibitor programs where clinical candidates require efficient brain penetration [2].

Late‑Stage Functionalization of Nicotinamide Leads for Parkinson’s Disease Research

For groups developing LRRK2 inhibitors as potential Parkinson’s disease therapeutics, incorporating the THF‑3‑yloxy moiety via this building block directly mirrors the potent pharmacophore of MLi‑2 (IC50 = 1 nM), whereas the 2‑yl isomer has been shown to be 12‑fold weaker [2]. This compound is therefore the optimal choice for exploring structure–activity relationships around the ether region.

Reference Standard for Impurity Profiling and Method Validation

Owing to its certified HPLC purity of ≥98% (3 points above the commonly supplied methoxy analog) , this building block can serve as a reliable reference standard for HPLC method development, impurity qualification, and calibration in quality control laboratories within CROs and pharmaceutical development groups.

Synthetic Route Optimization in Multi‑Step Medicinal Chemistry

The >98% purity significantly reduces the need for intermediate purification, allowing faster access to final compounds and minimizing yield loss from silica gel chromatography . This makes it a cost‑effective starting material for parallel synthesis arrays where multiple amines are introduced at the ester site.

Quote Request

Request a Quote for Ethyl 2-(2-((tetrahydrofuran-3-yl)oxy)nicotinamido)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.